4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

The exact mass of the compound 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-3H-phthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNOBCUFJJRVOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354602 |

Source

|

| Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-44-4 |

Source

|

| Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Phthalazinone Core in Modern Chemistry

The phthalazinone scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities and its utility as a versatile synthetic intermediate. Within this important class of compounds, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No: 3260-44-4) stands out as a key building block.[1][2] Its unique arrangement of a carboxylic acid function adjacent to the bicyclic lactam system provides multiple reactive handles for chemical modification, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for scientists and drug development professionals.

Nomenclature and Molecular Structure

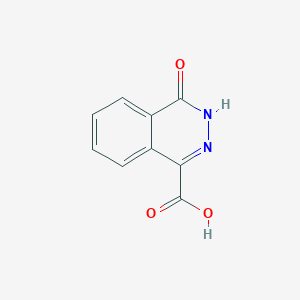

The unambiguous identification of a chemical entity is foundational. The subject of this guide is most formally known by its IUPAC name: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid .[2] It is also referred to by its CAS number, 3260-44-4.[2]

Caption: Structure of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solvent selection and reaction temperature considerations.

| Property | Value | Source |

| CAS Number | 3260-44-4 | [2] |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2][3] |

| Appearance | White to Light Yellow Solid | [3] |

| Boiling Point | 591.8°C at 760 mmHg | [1][3] |

| Density | 1.56 g/cm³ | [1] |

| Flash Point | 311.7°C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for structural verification and purity assessment. The expected data for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid are as follows.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorptions are predicted based on the structure.[4][5][6]

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[4]

-

N-H Stretch (Lactam): A moderate absorption around 3200-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1730 cm⁻¹.[4]

-

C=O Stretch (Lactam/Amide): A strong absorption near 1650-1690 cm⁻¹, typically at a lower wavenumber than esters due to resonance.[4][7]

-

C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework.[8] Spectra are typically recorded in a solvent like DMSO-d₆.

-

¹H NMR:

-

Aromatic Protons (4H): A complex multiplet pattern between 7.5-8.5 ppm.

-

N-H Proton (1H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Carboxylic Acid Proton (1H): A very broad singlet, highly downfield (>12 ppm), also exchangeable with D₂O.

-

-

¹³C NMR:

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z = 190.16.[2]

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH, 45 Da) or water (H₂O, 18 Da). Cleavage of the heterocyclic ring can also occur under electron impact ionization.

Synthesis and Purification

The construction of the phthalazinone core is most commonly achieved through the cyclization of a hydrazine derivative with phthalic anhydride or a related precursor.[1]

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol describes a representative synthesis adapted from general procedures for forming the phthalazinone core.[1]

-

Step 1: Cyclocondensation:

-

To a solution of phthalic anhydride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise.

-

Causality: The nucleophilic hydrazine attacks the electrophilic carbonyl carbons of the anhydride, initiating the cyclization process. Ethanol serves as a polar protic solvent that facilitates the reaction while allowing for heating to reflux.

-

Heat the reaction mixture to reflux (approx. 78°C for ethanol) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the intermediate product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Step 3: Oxidation and Hydrolysis (if starting from a precursor requiring it):

-

Note: Specific precursors may lead directly to the desired oxidation state. If an oxidation step is needed, a reagent like potassium permanganate (KMnO₄) in an acidic medium can be used, though conditions must be carefully controlled to prevent over-oxidation of other functional groups.[1]

-

-

Step 4: Purification:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.

-

Causality: Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities at different temperatures to obtain a highly pure, crystalline solid.

-

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a valuable scaffold for building molecular diversity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid [myskinrecipes.com]

- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 5. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalazinone Core

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this heterocyclic system have shown promise as antitumor, anti-inflammatory, and antimicrobial agents.[1] The specific molecule, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, serves as a crucial building block for the synthesis of more complex pharmaceutical candidates. Its unique arrangement of a carboxylic acid and a lactam moiety on the phthalazinone framework imparts specific chemical properties that are key to its reactivity and potential biological interactions. A definitive understanding of its molecular structure is paramount for any research and development efforts that utilize this compound.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the procedural steps, but the causal relationships behind experimental choices to ensure a self-validating and scientifically rigorous approach.

Synthesis and Purification: Establishing a Foundational Protocol

The journey to structure elucidation begins with the synthesis of the target molecule. A common and effective method for constructing the phthalazine core involves the cyclization of a hydrazine derivative with phthalic anhydride.[1] This is followed by the introduction of the carboxylic acid group.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be achieved through a multi-step process. The following protocol is a synthesis of established chemical transformations, providing a reliable route to the target compound.

Step 1: Synthesis of 3,4-dihydrophthalazine-1,4-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for 8-12 hours. During this time, a precipitate of 3,4-dihydrophthalazine-1,4-dione will form.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Introduction of the Carboxylic Acid Moiety (via a placeholder group)

A common strategy to introduce a carboxylic acid at the 1-position is to first install a group that can be later converted to a carboxyl group.

Step 3: Conversion to 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

The final step involves the conversion of the placeholder group to the carboxylic acid. This can often be achieved through oxidation or hydrolysis, depending on the nature of the placeholder.

Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation

A combination of spectroscopic techniques is essential for the comprehensive elucidation of the molecular structure. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid (-COOH) | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift. |

| ~11.0 - 12.0 | broad singlet | 1H | Lactam (-NH) | The proton on the nitrogen of the lactam is also deshielded and often appears as a broad singlet. |

| ~8.0 - 8.5 | multiplet | 1H | Aromatic (H-5 or H-8) | The protons on the benzene ring are in the aromatic region. The exact chemical shifts will depend on the electronic effects of the fused heterocyclic ring. |

| ~7.5 - 8.0 | multiplet | 3H | Aromatic (remaining) | The remaining aromatic protons will appear as a complex multiplet in this region. |

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence.

-

Data Processing: Process the data to obtain the final spectrum.

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | Carboxylic acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this region. |

| ~160-170 | Lactam Carbonyl (C=O) | The carbonyl carbon of the lactam is also significantly deshielded. |

| ~140-150 | Aromatic/Heterocyclic Quaternary Carbons | The quaternary carbons of the fused ring system will appear in this region. |

| ~120-140 | Aromatic CH Carbons | The protonated carbons of the benzene ring will appear in the aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3]

Experimental Protocol:

-

Sample Preparation (ATR): Place a small amount of the dry, purified solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 | N-H stretch | Lactam |

| ~1710 | C=O stretch | Carboxylic acid (dimeric) |

| ~1660 | C=O stretch | Lactam |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature. The presence of two distinct carbonyl stretches further supports the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.[4]

Experimental Protocol (LC-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion: The molecular weight of C₉H₆N₂O₃ is 190.16 g/mol . In positive ion mode ESI, the [M+H]⁺ ion would be observed at m/z 191. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 189.

-

Key Fragmentation Pathways: The fragmentation of phthalazinones often involves the loss of small neutral molecules like CO, N₂, and H₂O. For 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, a prominent fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.

X-ray Crystallography: The Definitive Structural Confirmation

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. Although no crystal structure for the title compound is readily available in public databases, the crystal structure of a closely related compound, 4-hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate, has been reported.[5] This structure can serve as a valuable reference for understanding the likely solid-state packing and intermolecular interactions of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Hypothetical Solid-State Structure:

Based on the structure of the related dicarboxylic acid, it is highly probable that 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid would form hydrogen-bonded dimers in the solid state through its carboxylic acid moieties. The lactam N-H and C=O groups would also likely participate in intermolecular hydrogen bonding, leading to a stable, three-dimensional crystal lattice.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between synthesis and various analytical techniques.

Caption: A logical workflow for the structure elucidation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Conclusion

The structure elucidation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a systematic process that relies on the synergistic application of synthesis, purification, and a suite of spectroscopic techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Although a definitive single-crystal X-ray structure remains to be published, the collective evidence from these other techniques, supported by data from closely related compounds, provides an unequivocal confirmation of its molecular architecture. This in-depth understanding is the essential foundation for the rational design and development of novel therapeutic agents based on the versatile phthalazinone scaffold.

References

- Aly, A. A., & Wasfy, A. A. F. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Dee as the condensing agent. Indian Journal of Chemistry - Section B, 42(9), 2351-2356.

-

PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

-

RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available from: [Link]

-

PubMed Central (PMC). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health. Available from: [Link]

-

PubMed Central (PMC). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. National Institutes of Health. Available from: [Link]

- Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-451.

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. National Center for Biotechnology Information. Available from: [Link]

-

IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

National Institutes of Health. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS 3260-44-4)

Abstract

This technical guide provides a comprehensive overview of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS Number: 3260-44-4), a key heterocyclic scaffold in contemporary medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, safety protocols, and its pivotal role as a precursor for potent kinase inhibitors. The narrative synthesizes foundational chemical principles with practical, field-proven applications, emphasizing the causality behind experimental choices and providing robust, self-validating methodologies. We will explore its mechanism of action, particularly in the context of inhibiting key signaling pathways such as those mediated by VEGFR-2 and c-Met, which are critical in oncogenesis and angiogenesis. This guide includes detailed, step-by-step protocols for its synthesis and for evaluating the cytotoxic activity of its derivatives, aiming to equip scientists with the knowledge to effectively utilize this versatile compound in their research endeavors.

Core Chemical Identity and Physicochemical Properties

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a bicyclic nitrogen-containing heterocyclic compound. The phthalazinone core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[1] The presence of both a carboxylic acid group and a lactam (cyclic amide) functionality makes it a versatile building block for further chemical modification.

Structure and Identifiers

-

IUPAC Name: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid[2]

-

CAS Number: 3260-44-4[2]

-

Molecular Formula: C₉H₆N₂O₃[2]

-

Molecular Weight: 190.16 g/mol [2]

-

InChI Key: YHNOBCUFJJRVOP-UHFFFAOYSA-N[3]

Physicochemical Data

The physicochemical properties of this compound are critical for designing experimental conditions, including reaction setups, purification methods, and formulation for biological assays. The data presented below has been aggregated from various chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 190.16 g/mol | [2][3] |

| Physical Form | Solid | [4] |

| Density (Predicted) | 1.56 g/cm³ | [3] |

| Boiling Point (Predicted) | 591.8°C at 760 mmHg | [3] |

| Flash Point (Predicted) | 311.7°C | [2][3] |

| XLogP3 (Predicted) | 0.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Solubility | Soluble in polar aprotic solvents such as DMSO.[5][6][7] Limited solubility in water and lower alcohols is expected. | Qualitative |

Synthesis and Chemical Reactivity

The synthesis of the phthalazinone core is a well-established area of heterocyclic chemistry. The most common and foundational approach involves the cyclocondensation of a hydrazine derivative with a precursor containing two adjacent carbonyl functionalities, or their synthetic equivalents, on a benzene ring.[8]

Foundational Synthesis Strategy: Cyclocondensation

The classical synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, as referenced in historical literature, involves a two-step process starting from 2-Nitro-1,3-indandione. This method provides a reliable route to the core structure.

Workflow: Synthesis via Indandione Precursor

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the method described by Wanag and Mazkanowa for the synthesis of 4-Hydroxyphthalazine-1-carboxylic acid (a tautomeric form of the target compound). Disclaimer: This protocol involves heating acidic solutions and handling hydrazine, which is toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

2-Nitro-1,3-indandione

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (95%)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Step 1: Condensation Reaction:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 10.0 g of 2-Nitro-1,3-indandione in 100 mL of 95% ethanol.

-

Slowly add a stoichiometric equivalent of hydrazine hydrate to the suspension with stirring.

-

Heat the reaction mixture to reflux (approximately 120°C oil bath temperature) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product may precipitate.

-

-

Step 2: Acid-Catalyzed Cyclization and Rearrangement:

-

Carefully and slowly pour the cooled reaction mixture from Step 1 into a beaker containing 150 mL of a chilled 10% (v/v) aqueous sulfuric acid solution with vigorous stirring.

-

Heat the acidic mixture gently to 50-60°C for 1-2 hours to ensure complete cyclization and rearrangement.

-

Cool the mixture in an ice bath to facilitate the precipitation of the final product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

-

Dry the product under vacuum to yield 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid as a solid.

-

Self-Validation and Trustworthiness: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques.

-

Melting Point: Compare the observed melting point with literature values.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic aromatic proton signals and exchangeable peaks for the N-H and COOH protons. The ¹³C NMR will confirm the presence of carbonyl carbons (lactam and carboxylic acid) and aromatic carbons.[9][10][11][12]

-

Mass Spectrometry: Confirm the molecular weight (190.16 g/mol ) and fragmentation pattern.[13]

-

Infrared (IR) Spectroscopy: Identify characteristic absorption bands for O-H (broad, from carboxylic acid), N-H (lactam), and C=O stretches (amide and carboxylic acid).

Mechanism of Action and Therapeutic Potential

The primary interest in 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid stems from its use as a scaffold for developing potent kinase inhibitors. Derivatives of this molecule have shown significant activity against receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are crucial drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[11][14]

Inhibition of the VEGFR-2 Signaling Pathway

VEGF-A is a critical signaling protein that promotes angiogenesis. It binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding causes the receptor to dimerize and auto-phosphorylate its intracellular kinase domains, initiating a cascade of downstream signals that lead to cell proliferation, migration, and survival.[4][15] Phthalazine-based inhibitors are typically designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing phosphorylation and thereby blocking the entire downstream signaling cascade.[14]

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

Application in Drug Discovery: Antitumor Activity Screening

The utility of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is realized through its derivatization to create libraries of compounds for screening. A foundational experiment in this process is the assessment of a compound's ability to kill or inhibit the growth of cancer cells in vitro. The MTT assay is a robust, colorimetric method for this purpose.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol provides a framework for assessing the cytotoxicity of newly synthesized phthalazinone derivatives against a human cancer cell line (e.g., HCT-116 for colorectal cancer or MCF-7 for breast cancer).[13][16]

Principle: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials and Reagents:

-

Human cancer cell line (e.g., HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (phthalazinone derivative) dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade) for formazan solubilization

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Positive control (e.g., Doxorubicin)

Step-by-Step Procedure:

-

Cell Seeding:

-

Culture and expand the chosen cancer cell line under standard conditions (37°C, 5% CO₂).

-

Harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh complete medium.

-

Perform a cell count (e.g., using a hemocytometer) and adjust the cell density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize edge effects.

-

Incubate the plate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.

-

Prepare controls:

-

Vehicle Control: Medium with the same final concentration of DMSO as the test wells.

-

Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin) at its IC₅₀ concentration.

-

Untreated Control: Medium only.

-

-

Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

-

Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the 48-hour treatment, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Return the plate to the incubator for 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from all wells without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

-

% Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Safety and Handling

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid and its derivatives must be handled with appropriate caution, as is standard for all research chemicals. The Globally Harmonized System (GHS) classifications indicate potential hazards.[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4) is a foundational building block in the field of medicinal chemistry, particularly for the development of targeted anticancer therapeutics. Its robust synthesis and versatile chemical handles allow for the creation of diverse compound libraries. The established role of the phthalazinone scaffold as a potent kinase inhibitor pharmacophore, especially against validated oncology targets like VEGFR-2 and c-Met, ensures its continued relevance in drug discovery. The protocols and data provided in this guide offer researchers a solid framework for the synthesis, evaluation, and further development of novel derivatives based on this promising core structure. Rigorous adherence to safety protocols and analytical validation at each stage is paramount to achieving reliable and reproducible scientific outcomes.

References

-

PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

SciSpace. (2024). AN INSIGHT ON MEDICINAL ATTRIBUTES OF PHTHALAZINE SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS. Retrieved January 9, 2026, from [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Available at: [Link]

-

Eldehna, W. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 9, 2026, from [Link]

-

Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. Molecules. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Abou-Elmagd, W. S. I., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters. Available at: [Link]

- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry - Section B.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 9, 2026, from [Link]

-

McLaughlin, M., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters. Available at: [Link]

-

Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available at: [Link]

- Wanag, G., & Mazkanowa, J. (1956). Zhurnal Obshchei Khimii, 26, 1749-1754.

- Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications.

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Phthalazinone Derivatives: A Technical Guide for Researchers

Introduction: The Phthalazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The phthalazinone core, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities. This versatility has captured the attention of researchers in drug discovery and development, resulting in the identification of phthalazinone-based compounds with potent anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of phthalazinone derivatives, offering mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the exploration of this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Phthalazinone derivatives have demonstrated significant potential in oncology by targeting various key pathways and enzymes involved in cancer cell proliferation, survival, and metastasis.[1][2]

Inhibition of Poly(ADP-ribose) Polymerase (PARP): A Synthetic Lethality Approach

One of the most well-established anticancer mechanisms of phthalazinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. PARP inhibitors have gained prominence as a targeted therapy, especially for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations. The inhibition of PARP-1 by phthalazinone derivatives in these cancer cells leads to the accumulation of unrepaired single-strand DNA breaks, which are subsequently converted into toxic double-strand breaks during replication, ultimately inducing synthetic lethality and cell death.

Featured Derivative Activity:

| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Olaparib | PARP-1 | MDA-MB-436 (Breast) | 0.08 | [3] |

| DLC-1-6 | PARP-1 | N/A (Enzymatic) | <0.0002 | [3] |

| Compound 6 | PARP-1 | HCT116 (Colon) | 0.384 | [4] |

Experimental Protocol: In Vitro PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a phthalazinone derivative to inhibit the enzymatic activity of PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Test phthalazinone derivatives and a known PARP inhibitor (e.g., Olaparib)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme and the compound dilutions.

-

Initiation: Start the reaction by adding biotinylated NAD+ to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition and determine the IC50 value.[5][6]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Targeting Angiogenesis: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[1][7]

Featured Derivative Activity:

| Derivative | Target | Cancer Cell Line | IC50 (nM) | Reference |

| Vatalanib (PTK787) | VEGFR-2 | N/A (Enzymatic) | 20 | [1] |

| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 17.8 (enzymatic) | [8] |

| Compound 2g | VEGFR-2 | N/A (Enzymatic) | 148 | [1] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test phthalazinone derivatives and a known VEGFR-2 inhibitor (e.g., Sorafenib)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Kinase Reaction:

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and test compound.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at 30°C for a defined period (e.g., 45-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9][10]

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Mitotic Catastrophe: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Phthalazinone derivatives have been developed as potent and selective inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[11][12]

Featured Derivative Activity:

| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Phthalazinone Pyrazole 14 | Aurora A | N/A (Enzymatic) | >1000-fold selectivity over Aurora B | [12] |

| Compound 17b | Aurora B | HCT116 (Colon) | 4.35 | [13] |

Experimental Protocol: In Vitro Aurora Kinase Assay

This assay determines the inhibitory activity of a compound against an Aurora kinase.

Materials:

-

Recombinant human Aurora A or B kinase

-

Kinase assay buffer

-

ATP

-

Kemptide (for Aurora A) or Myelin Basic Protein (MBP) (for Aurora B) as substrate

-

Test phthalazinone derivatives

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Kinase Reaction:

-

In a 96-well plate, add the kinase buffer, Aurora kinase, and test compound.

-

Initiate the reaction by adding a mixture of the appropriate substrate and ATP.

-

Incubate at 30°C for 45 minutes.

-

-

Detection: Use the ADP-Glo™ system to measure ADP production.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.[14][15]

II. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Phthalazinone derivatives have shown promise as anti-inflammatory agents through various mechanisms.

Inhibition of Cyclooxygenase-2 (COX-2)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. Phthalazinone derivatives have been designed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[16]

Featured Derivative Activity:

| Derivative | Target | In Vivo Model | Activity | Reference |

| Compound 8b | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [16] |

| Compound 4 | COX-2 | Carrageenan-induced rat paw edema | Potent and selective COX-2 inhibitor | [16] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

Materials:

-

Wistar rats

-

1% carrageenan solution in saline

-

Test phthalazinone derivatives and a standard drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Dosing: Administer the test compounds and the standard drug to different groups of rats, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[18][19]

Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. Phthalazinone derivatives have been identified as potent PDE4 inhibitors.[15]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

Caption: Workflow for evaluating anti-inflammatory activity.

III. Cardiovascular Effects: Vasodilation and Beyond

Phthalazinone derivatives have also been investigated for their effects on the cardiovascular system, with some compounds exhibiting potent vasorelaxant properties.

Calcium Channel Blockade

Some phthalazinone derivatives have been shown to induce vasodilation by blocking calcium channels. This action inhibits the influx of calcium into vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure.[20][21]

Featured Derivative Activity:

| Derivative | Mechanism | Effect | Reference |

| Compound 25 (C25) | Broad range calcium channel blocker | Vasodilation | [20][21] |

| Hydralazine | Vasodilator | Antihypertensive | [22] |

Experimental Protocol: Evaluation of Vasorelaxant Activity on Isolated Aortic Rings

This ex vivo method assesses the direct effect of a compound on vascular smooth muscle tone.

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution

-

Organ bath system with force transducers

-

Phenylephrine or KCl to induce contraction

-

Test phthalazinone derivatives

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor like phenylephrine or a high concentration of KCl.

-

Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to determine their relaxant effect.

-

Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.[23]

IV. Antimicrobial Activity: A Less Explored Frontier

The antimicrobial potential of phthalazinone derivatives is a growing area of research. Some studies have reported their activity against various bacterial and fungal strains, although the mechanisms of action are not as well-elucidated as their other biological activities.[24]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][20]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test phthalazinone derivatives and a standard antibiotic

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium in the microtiter plate.

-

Inoculation: Add the prepared inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[11][25]

V. Conclusion and Future Directions

The phthalazinone scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The derivatives discussed in this guide highlight their significant potential in treating complex diseases such as cancer and inflammatory disorders, as well as their emerging roles in cardiovascular medicine and as antimicrobial agents. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate and optimize these promising molecules.

Future research in this field should focus on:

-

Elucidating Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many phthalazinone derivatives remain to be fully characterized.

-

Improving Selectivity and Potency: Continued structure-activity relationship studies are crucial for designing next-generation derivatives with enhanced target specificity and reduced off-target effects.

-

Exploring Combination Therapies: Investigating the synergistic effects of phthalazinone derivatives with existing therapeutic agents could lead to more effective treatment strategies.

-

Advancing In Vivo Studies and Clinical Translation: Promising candidates identified through in vitro and in vivo preclinical studies warrant further investigation in clinical trials to assess their safety and efficacy in humans.

The continued exploration of the chemical space around the phthalazinone nucleus holds immense promise for the discovery of novel therapeutics that can address unmet medical needs.

References

-

Xin M., Sun J., Huang W., Tang F., Liu Z., Jin Q., Wang J. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Bioorg. Chem.2018 ;77:443–456. [Link]

-

Baviskar, A. T., et al. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. J Med Chem. 2011 ;54(1):312-9. [Link]

-

El-Sayed, M. A., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Adv.2024 ;14(19):13337-13354. [Link]

-

BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

-

Ubeaud, G., et al. Synthesis and Biological Evaluation of Novel Phthalazinone Derivatives as Topically Active Phosphodiesterase 4 Inhibitors. Bioorg Med Chem. 2009 ;17(19):6959-70. [Link]

-

Quezada, E., et al. Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. Future Med Chem. 2019 ;11(6):539-552. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Crunkhorn, P., & Meacock, S. C. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Br J Pharmacol. 1971 ;42(3):392-402. [Link]

-

Abdel-Aziem, A., et al. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Med Chem. 2016 ;12(3):266-77. [Link]

-

El-Gamal, M. I., et al. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Adv.2024 ;14(30):21491-21511. [Link]

-

CIBTech. A BRIEF REVIEW ON PHARMACOLOGICAL EFFECT OF SOME PHTHALAZINE DERIVATIVES ON CARDIOVASCULAR AND KIDNEY FUNCTIONS. [Link]

-

Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J Immunol Methods. 1983 ;65(1-2):55-63. [Link]

-

Vila, N., et al. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. 2022 ;27(19):6633. [Link]

-

Arya, G. C., Sharma, R., & Mehla, S. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Letters in Drug Design & Discovery. 2024 ;21(14):1669-1683. [Link]

-

Munin, J., et al. Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. Future Med Chem. 2019 ;11(6):539-552. [Link]

-

Wang, Y., et al. The synthesis and anti-tumour properties of novel 4-substituted phthalazinones as Aurora B kinase inhibitors. Bioorg Med Chem Lett. 2014 ;24(15):3445-8. [Link]

-

Tanas, S., et al. Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Med (Plovdiv). 2011 ;53(4):62-7. [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

-

Hamill, O. P., et al. Patch clamp methods for studying calcium channels. J Gen Physiol. 1991 ;98(2):167-74. [Link]

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

-

El-Sayed, M. A., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Adv.2024 ;14(19):13337-13354. [Link]

-

Marzouk, M. I., et al. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biol Pharm Bull. 2016 ;39(2):239-51. [Link]

-

El-Naggar, A. M., et al. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. J Taibah Univ Sci. 2022 ;16(1):101-112. [Link]

-

Sciforum. Synthesis of new phthalazinedione derivatives. [Link]

-

a brief review on pharmacological effect of some phthalazine derivatives on cardiovascular and kidney functions. Semantic Scholar. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

-

El-Sayed, M. A., et al. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. 2022 ;7(25):21629-21643. [Link]

-

Mohamed, F. K., et al. Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. Der Pharma Chemica. 2010 ;2(3):267-276. [Link]

-

Singh, S., et al. Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science. 2010 ;1(5):104-109. [Link]

-

Abdel-Aziem, A., et al. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chem. 2023 ;17(1):92. [Link]

-

Asif, M. Pharmacological activities of various phthalazine and phthalazinone derivatives. Chemistry International. 2019 ;5(1):97-108. [Link]

-

Mourad, A. F. E., et al. Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. J Chem Res. 2020 ;44(1-2):32-41. [Link]

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

Al-Said, M. S., et al. Discovery of new VEGFR-2 inhibitors based on bis([3][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Eur J Med Chem. 2021 ;222:113576. [Link]

-

Horn, R., & Marty, A. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Trends Neurosci. 1988 ;11(9):432-6. [Link]

-

El-Sayed, M. A., et al. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. 2022 ;7(25):21629-21643. [Link]

-

Demirayak, S., et al. Some Pyridazinone and Phthalazinone Derivatives and Their Vasodilator Activities. Arch Pharm Res. 2004 ;27(1):13-8. [Link]

-

Carlier, P. R., et al. Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Res. 2019 ;169:104547. [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent | Bentham Science [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. clyte.tech [clyte.tech]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. cibtech.org [cibtech.org]

- 23. [PDF] A BRIEF REVIEW ON PHARMACOLOGICAL EFFECT OF SOME PHTHALAZINE DERIVATIVES ON CARDIOVASCULAR AND KIDNEY FUNCTIONS | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. woah.org [woah.org]

The Evolving Landscape of Phthalazinones: A Technical Guide to 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This versatile scaffold serves as a cornerstone for the development of novel therapeutic agents across various disease areas. Among the numerous derivatives, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid stands out as a key building block and a pharmacologically active entity in its own right. Its structural features allow for interactions with a range of biological targets, making it a focal point in the quest for new and effective treatments for cancer and potentially other conditions. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid and its analogs, with a particular focus on their role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is fundamental for its application in medicinal chemistry and process development. These properties influence its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | [2] |

| CAS Number | 3260-44-4 | [2] |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Density | 1.56 g/cm³ | [3] |

| Boiling Point | 591.8°C at 760 mmHg | [3] |

| Flash Point | 311.7°C | [3] |

Synthetic Strategies: From Laboratory Scale to Industrial Application

The synthesis of the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired scale, available starting materials, and the specific substitutions required on the phthalazinone ring.

Foundational Synthesis: Cyclization of Hydrazine Derivatives with Phthalic Anhydride

A common and straightforward approach to constructing the phthalazinone skeleton involves the cyclization of hydrazine derivatives with phthalic anhydride or its substituted analogs.[3] This method leverages the nucleophilic attack of hydrazine on the carbonyl groups of the anhydride, followed by a cyclodehydration reaction.

Conceptual Workflow for Phthalazinone Core Synthesis

Caption: General workflow for the synthesis of the 4-oxo-3,4-dihydrophthalazine core.

Detailed Experimental Protocol:

A representative laboratory-scale synthesis involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as ethanol.[3]

-

Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically carried out under reflux conditions for 8-12 hours.[3]

-

Formation of Intermediate: The reaction mixture is cooled, and the resulting precipitate, 3,4-dihydrophthalazine-1,4-dione, is collected by filtration.[3]

-

Oxidation: The intermediate is then oxidized to introduce the 4-oxo functionality. A common oxidizing agent for this step is potassium permanganate in an acidic medium. Careful control of pH is crucial to prevent over-oxidation.[3]

-

Carboxylation: To introduce the carboxylic acid group at the 1-position, further functionalization steps such as alkylation followed by hydrolysis of an ester precursor are necessary.[3]

Alkylation and Carboxylation Strategies

A two-step protocol is often employed to introduce the carboxylic acid moiety at the 1-position. This involves an initial alkylation of a phthalazinone precursor followed by hydrolysis.

Step-by-Step Alkylation and Hydrolysis:

-

Alkylation: A suitable starting material, such as 2-phenyl-2,3-dihydrophthalazine-1,4-dione, is treated with an alkylating agent like ethyl bromoacetate in the presence of a base, for instance, potassium carbonate. The reaction is typically conducted in a polar aprotic solvent system such as a mixture of acetone and dimethylformamide (DMF) under reflux, which can achieve yields around 78%.[3]

-

Hydrolysis: The resulting ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by refluxing with an aqueous base, such as 2N sodium hydroxide, followed by acidification to precipitate the final product, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.[3]

Biological Activities and Therapeutic Potential

The 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents, with its most prominent role being in oncology.

Anticancer Activity: A Multi-faceted Approach

Derivatives of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid have demonstrated significant antitumor properties through various mechanisms of action.

1. Kinase Inhibition:

Certain derivatives have shown potent inhibitory activity against specific kinases, such as c-Met, which are often dysregulated in cancer.[3] Structure-activity relationship (SAR) studies have revealed that substitutions on the aromatic ring significantly influence the biological activity. For instance, compounds bearing halogen atoms have exhibited superior inhibition rates compared to those with methoxy or nitro groups.[3]

Selected IC50 Values of Phthalazinone Derivatives against Cancer Cell Lines:

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Derivative with halogen substitution | H460 (Large cell lung carcinoma) | 0.055 | [3] |

| Various derivatives | MKN-45 (Gastric cancer) | Varies | [3] |

| Various derivatives | HT-29 (Colon adenocarcinoma) | Varies | [3] |

| Various derivatives | MDA-MB-231 (Breast adenocarcinoma) | Varies | [4] |

2. PARP Inhibition: A Key Role in Synthetic Lethality

The 4-oxo-3,4-dihydrophthalazine core is a key structural feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The phthalazinone moiety often acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding to the catalytic domain of PARP and preventing its enzymatic activity. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks in replicating cells, ultimately inducing apoptosis.

Mechanism of PARP Inhibition by Phthalazinone Derivatives

Caption: Simplified schematic of PARP inhibition leading to cancer cell death.

Potential in Cardiovascular and Other Therapeutic Areas

While the primary focus of research has been on oncology, the phthalazinone scaffold has also shown promise in other therapeutic areas. Some derivatives have been investigated for their potential as antihypertensive agents.[5] The mechanism of action in this context is still under investigation but may involve interactions with ion channels or receptors involved in blood pressure regulation. Additionally, certain analogs have been explored for their anticonvulsant properties, suggesting a potential role in neurological disorders.[6]

In Silico ADMET Profiling: A Predictive Insight into Drug-likeness

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. In silico models provide a rapid and cost-effective means to assess the drug-likeness of novel molecules. For 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, computational tools can predict its pharmacokinetic and toxicological profile.

Predicted ADMET Profile for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid:

| Parameter | Predicted Value/Classification | Significance in Drug Development |

| Absorption | ||

| - Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| - Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Penetration | Low | May have limited central nervous system side effects. |

| - P-glycoprotein Substrate | Likely | Potential for drug-drug interactions and multidrug resistance. |

| Metabolism | ||

| - CYP450 2D6 Inhibitor | Unlikely | Lower risk of metabolic drug-drug interactions. |

| - CYP450 3A4 Inhibitor | Unlikely | Lower risk of metabolic drug-drug interactions. |

| Excretion | ||

| - Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Renal clearance may not be the primary route of elimination. |

| Toxicity | ||

| - AMES Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

| - Hepatotoxicity | Low risk | Reduced potential for liver damage. |

Note: These are in silico predictions and require experimental validation. The predictions are based on the structure of the parent compound and may vary for its derivatives.

Future Perspectives and Conclusion

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of the phthalazinone scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates. The established role of this scaffold in PARP inhibition has already led to clinically successful drugs, and ongoing research continues to unveil new applications and mechanisms of action.

Future research should focus on several key areas:

-

Elucidation of Novel Mechanisms: While kinase and PARP inhibition are well-documented, further investigation into other potential biological targets could broaden the therapeutic applications of this scaffold.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can guide the rational design of next-generation derivatives with improved potency, selectivity, and ADMET profiles.

-

Exploration of Underexplored Therapeutic Areas: The preliminary findings in cardiovascular and neurological disorders warrant further investigation to unlock the full potential of this versatile chemical entity.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico ADMET profile and GABA-A docking of novel phthalazines as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Phthalazinone Compounds: A Technical Guide for Drug Development Professionals

Abstract